![molecular formula C7H6N2OS B15245334 6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
6-Methyloxazolo[5,4-b]pyridine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloxazolo[5,4-b]pyridine-2-thiol is a heterocyclic compound that belongs to the class of oxazole derivatives It is characterized by a fused ring system consisting of an oxazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloxazolo[5,4-b]pyridine-2-thiol typically involves the cyclization of pyridine derivatives with thiourea in the presence of suitable catalysts. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyloxazolo[5,4-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiolates.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methyloxazolo[5,4-b]pyridine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyloxazolo[5,4-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[5,4-b]pyridine: Similar in structure but contains a thiazole ring instead of an oxazole ring.
Isoxazolo[5,4-b]pyridine: Contains an isoxazole ring instead of an oxazole ring.
Pyridothiazoles: Compounds with a fused pyridine and thiazole ring system.
Uniqueness
6-Methyloxazolo[5,4-b]pyridine-2-thiol is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
6-methyl-1H-[1,3]oxazolo[5,4-b]pyridine-2-thione |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-5-6(8-3-4)10-7(11)9-5/h2-3H,1H3,(H,9,11) |
Clave InChI |
CMLCMPZIAVMYRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)OC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

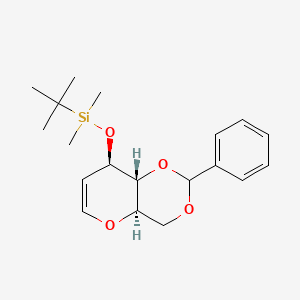
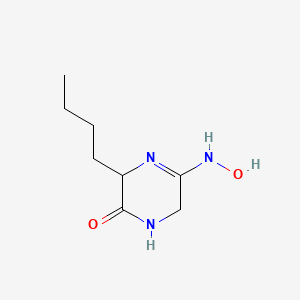
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

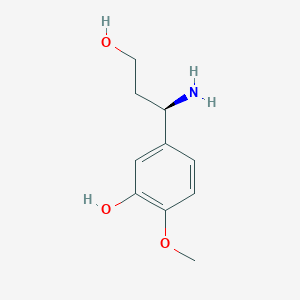
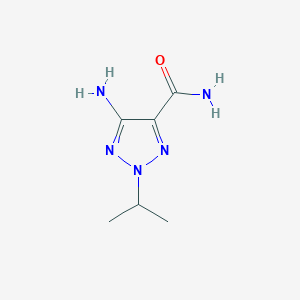
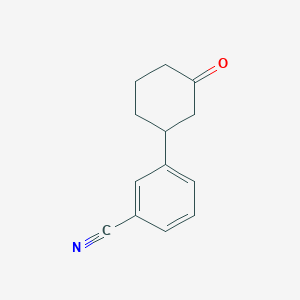
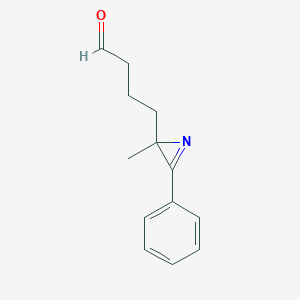
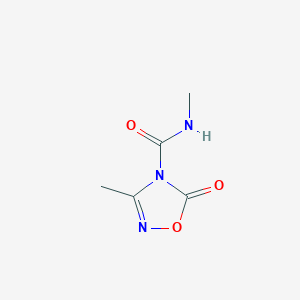
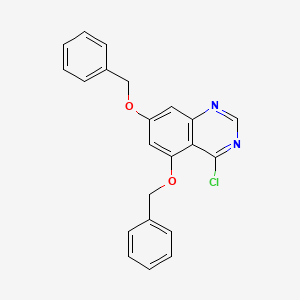
![6-Methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B15245338.png)
